5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a morpholinopyrimidinyl moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzamide core: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation reaction: The acid chloride is then reacted with 2-morpholinopyrimidine-5-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Amidation and esterification: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation and reduction reactions: Products include hydroxyl or methyl derivatives of the original compound.
Amidation and esterification: Products include the corresponding carboxylic acids, esters, and amines.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical biology: It is used as a probe to study various biological pathways and molecular targets.
Industrial applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-pyrimidinyl)benzamide
- 5-chloro-2-methoxy-N-(2-piperidinyl)benzamide
- 5-chloro-2-methoxy-N-(2-pyrrolidinyl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to the presence of the morpholinopyrimidinyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, improve its solubility, or confer other advantageous properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)15(22)20-12-9-18-16(19-10-12)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFQKCZIJOQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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